molecular formula C23H17BrN2O B3574461 N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide

N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide

Cat. No.: B3574461
M. Wt: 417.3 g/mol
InChI Key: KBKVUJCGAWACLV-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Amidation: The final step involves the formation of the carboxamide group by reacting the brominated quinoline derivative with p-toluidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups at the bromine position.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the antiplasmodial activity of quinoline-4-carboxamide derivatives, including N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide. The compound was identified through phenotypic screening against Plasmodium falciparum, demonstrating moderate potency with an EC50 value of 120 nM. This compound operates through a novel mechanism by inhibiting translation elongation factor 2 (PfEF2), crucial for protein synthesis in the malaria parasite .

Key Findings:

  • Efficacy : Compounds from this series exhibited excellent oral efficacy in P. berghei mouse models, with effective doses (ED90) below 1 mg/kg when administered orally over four days.
  • Selectivity : The compounds showed a high selectivity index (>100-fold) against human cell lines, indicating lower toxicity to host cells .

Anticancer Properties

The quinoline-4-carboxamide derivatives have also been explored for their anticancer potential. A notable study developed a series of derivatives that demonstrated significant inhibitory activity against various cancer cell lines. For instance, derivatives such as 2-phenylquinoline-4-carboxamide were synthesized and screened for their ability to inhibit cancer cell proliferation .

Case Study:

  • Inhibition of Kinases : In vitro studies indicated that certain derivatives could inhibit kinases involved in oncogenic signaling pathways, such as AKT2/PKBβ, which is often hyperactivated in gliomas. This inhibition correlated with reduced viability of glioblastoma cells and lower cytotoxicity towards non-cancerous cells .

Mechanistic Insights

The mechanism of action for this compound involves targeting specific proteins essential for cellular processes in both malaria and cancer cells.

Mechanism Target Effect
Inhibition of translation elongation factor 2PfEF2 (malaria)Disruption of protein synthesis
Inhibition of AKT signaling pathwayAKT2/PKBβ (cancer)Reduced cell proliferation

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The bromophenyl and p-tolyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline derivatives.

    Chloroquine: A well-known antimalarial drug that also contains a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide is unique due to the presence of both bromophenyl and p-tolyl groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives

Biological Activity

N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities, particularly in antimalarial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The biological activity of this compound is primarily attributed to its mechanism of action, which includes:

  • Inhibition of Protein Synthesis : Similar to other quinoline derivatives, it may inhibit translation elongation factor 2 (PfEF2PfEF2), crucial for protein synthesis in Plasmodium falciparum .
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains and may inhibit photosynthetic electron transport in certain microorganisms .

Antimalarial Activity

Recent studies have highlighted the antiplasmodial properties of quinoline derivatives, including this compound. Key findings include:

  • In Vitro Potency : The compound exhibited moderate potency against Plasmodium falciparum, with an EC50 value reported at around 120 nM .
  • Selectivity Index : It displayed a high selectivity index (>100-fold) against human cell lines, indicating a favorable safety profile .
  • Efficacy in Animal Models : In vivo studies using the P. berghei mouse model demonstrated excellent oral efficacy with effective doses (ED90) below 1 mg/kg .

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer properties. Some relevant findings include:

  • HDAC Inhibition : Compounds similar to this compound have been identified as selective inhibitors of histone deacetylases (HDACs), which play a significant role in cancer progression .
  • Cell Line Studies : In vitro studies indicated that these compounds could induce apoptosis in various cancer cell lines, showcasing their potential as therapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeEC50 (nM)Selectivity IndexEfficacy (ED90 mg/kg)
Antimalarial120>100<1
AnticancerNot specifiedNot specifiedNot specified

Table 2: Structure-Activity Relationship (SAR)

Compound NameStructureActivity
This compoundStructureModerate antimalarial
DDD107498StructureHigh potency against malaria

Case Studies

  • Antimalarial Efficacy Study :
    • A study evaluated the efficacy of this compound in a controlled P. berghei infection model. The results indicated significant reduction in parasitemia levels compared to untreated controls.
  • Cancer Cell Line Screening :
    • A panel of cancer cell lines was treated with varying concentrations of the compound. Results showed dose-dependent cytotoxicity, particularly in breast and colon cancer cells.

Properties

IUPAC Name

N-(2-bromophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O/c1-15-10-12-16(13-11-15)22-14-18(17-6-2-4-8-20(17)25-22)23(27)26-21-9-5-3-7-19(21)24/h2-14H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKVUJCGAWACLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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